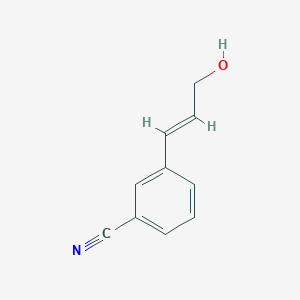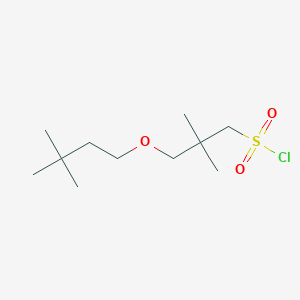
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure. It is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2,2-dimethylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonyl chloride group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions, leading to the formation of complex organic molecules.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may modify proteins or other biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutyryl chloride: Similar in structure but lacks the sulfonyl chloride group.
2-(3,3-Dimethylbutoxy)ethanesulfonyl chloride: Similar in structure but with a different alkyl chain length.
Uniqueness
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both the bulky 3,3-dimethylbutoxy group and the reactive sulfonyl chloride group. This combination imparts specific reactivity and steric properties, making it valuable in selective chemical transformations and applications where both bulkiness and reactivity are desired.
Propiedades
Fórmula molecular |
C11H23ClO3S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
3-(3,3-dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-10(2,3)6-7-15-8-11(4,5)9-16(12,13)14/h6-9H2,1-5H3 |
Clave InChI |
QVWUUOTXFONPPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


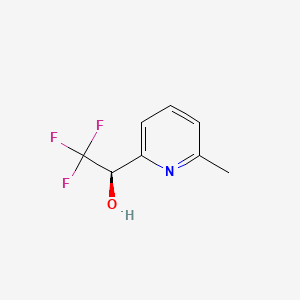
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)


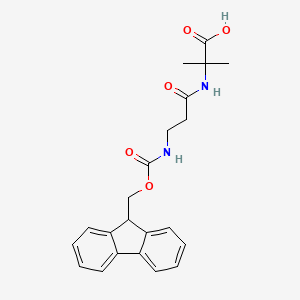
![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)
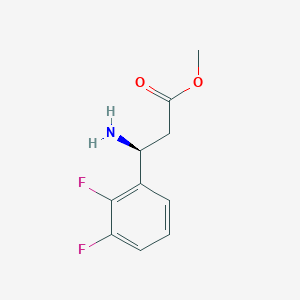


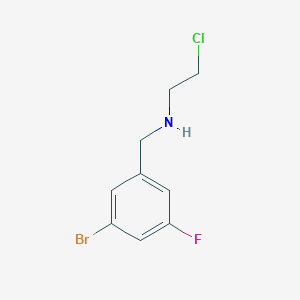
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)
